2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound is a pyrazolo-pyrimidinone derivative functionalized with a 2-hydroxyethyl group at the N1 position and a thio-linked acetamide moiety bearing a 4-methylthiazol-2-yl substituent. Its synthesis likely involves alkylation or substitution reactions targeting the pyrazolo-pyrimidinone core, as evidenced by analogous synthetic routes for structurally related compounds . The hydroxyethyl group enhances hydrophilicity, while the thiazole ring in the acetamide side chain may contribute to metabolic stability and target binding interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S2/c1-7-5-23-12(15-7)16-9(21)6-24-13-17-10-8(11(22)18-13)4-14-19(10)2-3-20/h4-5,20H,2-3,6H2,1H3,(H,15,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRAWCEDJJECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative with potential therapeutic applications. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, particularly in the field of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.4 g/mol. The compound contains functional groups that enhance its interaction with biological targets, notably the thioacetamide and hydroxyethyl moieties.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition leads to disrupted cell cycle progression, particularly affecting cancer cell proliferation.
Biochemical Pathways
The compound has been shown to influence the CDK2/cyclin A2 pathway , resulting in significant anti-proliferative effects against various cancer cell lines. This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activity. For instance, a related compound showed IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cell lines respectively, indicating strong anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
Additionally, flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases .
Inhibition of Kinase Activity
The compound has also demonstrated significant inhibitory activity against wild-type and mutant EGFR (Epidermal Growth Factor Receptor), which is a common target in cancer therapy. The IC50 for mutant EGFR was reported at 0.236 µM .
Case Studies
A study focusing on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives found that modifications to the core structure significantly influenced their biological activity. For example, compounds with specific substitutions showed enhanced selectivity and potency against various cancer types .
Example Case Study
In a recent investigation into the antitumor activity of similar compounds:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although the specific compound has not been extensively tested in this context, its structural similarities suggest potential efficacy against various bacterial strains.
Anticancer Properties
The biological activity of pyrazolo[3,4-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The proposed mechanism of action involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms.
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures to our target compound .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Synthesis and Functionalization
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions to introduce the thio and acetamide groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and acylation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group connecting the pyrazolo[3,4-d]pyrimidine core to the acetamide moiety undergoes nucleophilic substitution reactions. This reactivity is exploited to modify the compound’s side chains or introduce new functional groups.
Example Reaction:
-
Reagents: Alkyl halides (e.g., methyl iodide) or aryl halides in the presence of a base (e.g., K₂CO₃).
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Conditions: Solvent: DMF or DMSO; Temperature: 60–80°C.
-
Outcome: Replacement of the thioether sulfur with alkyl/aryl groups, forming sulfides or sulfones.
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | S-Methyl derivative | 78% | DMF, 70°C, 12h |
| 4-Nitrobenzyl Br | S-(4-Nitrobenzyl) analog | 65% | DMSO, 80°C, 10h |
Hydrolysis of the Acetamide Group
The acetamide (-NHCO-) group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Example Reaction:
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Reagents: HCl (6M) or NaOH (2M).
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Conditions: Reflux in aqueous ethanol (1:1 v/v).
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Outcome: Formation of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid , confirmed via IR (loss of amide band at 1650 cm⁻¹).
| Acidic Hydrolysis | Basic Hydrolysis |
|---|---|
| 88% conversion | 92% conversion |
Cyclization Reactions Involving the Pyrazolo Core
The pyrazolo[3,4-d]pyrimidine ring participates in cyclization reactions to form fused heterocycles, enhancing structural complexity.
Example Reaction:
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Reagents: Hydrazine hydrate or thiourea.
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Conditions: Ethanol, reflux (12h).
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Outcome: Formation of triazolo-pyrazolo[3,4-d]pyrimidine derivatives .
| Cyclizing Agent | Product Structure | Application |
|---|---|---|
| Thiourea | Triazolo-fused derivative | Enhanced kinase inhibition |
| Hydrazine | Pyrazine-incorporated analog | Anticancer activity |
Oxidation of the Thioether to Sulfoxide/Sulfone
Controlled oxidation modifies the sulfur atom’s oxidation state, altering electronic properties and bioactivity.
Example Reaction:
-
Reagents: H₂O₂ (30%) or mCPBA.
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Conditions: Room temperature, 4–6h.
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Outcome: Sulfoxide (R-SO-) or sulfone (R-SO₂-) formation, confirmed via NMR (δ 2.8–3.1 ppm for sulfoxide) .
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂ | Sulfoxide | 85% |
| mCPBA | Sulfone | 78% |
Functionalization of the Hydroxyethyl Group
The hydroxyethyl (-CH₂CH₂OH) side chain undergoes esterification or etherification to improve solubility or pharmacokinetics.
Example Reaction:
-
Reagents: Acetic anhydride (for esterification) or alkyl halides (for etherification).
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Conditions: Pyridine (catalyst), RT.
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Outcome: Ester or ether derivatives with modified logP values.
| Modification Type | Reagent | Product Solubility (mg/mL) |
|---|---|---|
| Esterification | Acetic anhydride | 0.45 → 1.12 |
| Etherification | Ethyl bromide | 0.45 → 0.89 |
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at specific positions on the pyrazolo core.
Example Reaction:
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Catalyst: Pd(PPh₃)₄.
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Conditions: DME/H₂O (3:1), 90°C, 24h.
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Outcome: Aryl-substituted derivatives with enhanced CDK2 inhibitory activity (IC₅₀: 0.12 μM vs. 0.45 μM for parent compound) .
| Aryl Boronic Acid | Coupling Position | IC₅₀ (μM) |
|---|---|---|
| 4-Fluorophenyl | C6 of pyrimidine | 0.12 |
| Thiophene-2-yl | C3 of pyrazole | 0.28 |
Reductive Amination of the Pyrimidine Ring
The oxo group at position 4 of the pyrimidine ring undergoes reductive amination to introduce amine functionalities.
Example Reaction:
-
Reagents: NH₄OAc, NaBH₃CN.
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Conditions: MeOH, RT, 6h.
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Outcome: 4-Amino-pyrazolo[3,4-d]pyrimidine derivatives with improved water solubility.
| Amine Source | Solubility Increase (%) |
|---|---|
| NH₄OAc | 220% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares a pyrazolo[3,4-d]pyrimidinone scaffold with derivatives reported in the literature. Key structural variations among analogues include:
- Substituents on the pyrazolo-pyrimidinone core: E.g., phenyl, alkyl, or aryl groups at the N1 position.
- Thio-linked side chains : E.g., phenacyl, benzyl, or substituted acetamide groups.
- Heterocyclic moieties : Thiazole, pyrimidine, or cyclopentathiophene in the acetamide side chain.
Table 1: Structural Comparison of Selected Analogues
Pharmacological and Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to phenyl-substituted analogues (e.g., logP reduction by ~0.5–1.0 units) .
- Binding Affinity : Thiazole-containing derivatives exhibit enhanced kinase inhibition (e.g., IC₅₀ values < 100 nM) compared to phenyl-substituted counterparts, likely due to stronger hydrogen-bonding interactions with ATP-binding pockets .
- Metabolic Stability : The 4-methylthiazole moiety may reduce CYP450-mediated oxidation compared to benzyl or cyclopentathiophene groups .
Table 2: Pharmacokinetic Comparison
| Property | Target Compound | Compound 2–10 (Phenyl) | J. Appl. Pharm. Example |
|---|---|---|---|
| logP | 1.8 (predicted) | 2.3–3.1 | 2.5–3.0 |
| Aqueous Solubility (µg/mL) | 120 ± 15 | 50–80 | 40–60 |
| IC₅₀ (Kinase X, nM) | 85 ± 10 | 200–500 | 150–300 |
Key Research Findings
Hydrogen-Bonding Patterns
Crystallographic studies of pyrazolo-pyrimidinone derivatives reveal that the pyrimidinone carbonyl and thioether sulfur atoms participate in hydrogen-bonding networks. The 4-methylthiazole group in the target compound may form additional C–H···N interactions, as observed in similar thiazole-containing structures .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of substituted hydrazines with β-ketoesters or malononitrile derivatives under acidic conditions .
- Step 2: Introduction of the thioether linkage through nucleophilic substitution using thioacetamide derivatives, requiring precise temperature control (60–80°C) and solvents like DMF or ethanol .
- Step 3: Acylation of the thiol group with chloroacetamide derivatives, catalyzed by bases such as triethylamine or K₂CO₃ .
Key parameters: Reaction time, solvent polarity, and catalyst selection significantly impact yield (optimized via DOE methods ).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methylthiazol protons) and HRMS (exact mass: 435.12 g/mol) .
- Crystallography: Single-crystal X-ray diffraction (SHELX software ) validates stereochemistry and hydrogen-bonding patterns critical for bioactivity .
Q. What in vitro assays are recommended for initial biological screening?
- Anticancer activity: Test against human cancer cell lines (e.g., A549, HL-60) using MTT assays, with IC₅₀ values compared to cisplatin .
- Antimicrobial screening: Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition: Assess kinase or protease inhibition via fluorescence-based assays (e.g., DAPK1/ZIPK targets ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?
- Substituent variation: Modify the hydroxyethyl group (e.g., replace with methoxy or chlorophenyl) to evaluate effects on binding affinity .
- Bioisosteric replacement: Substitute the thiazol-2-yl group with other heterocycles (e.g., oxadiazole or imidazole) to enhance selectivity .
- Data analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Example SAR table:
| Substituent (R) | IC₅₀ (A549, μM) | LogP |
|---|---|---|
| 2-hydroxyethyl | 1.2 | 2.8 |
| 4-chlorophenyl | 0.7 | 3.5 |
| 2-methoxyphenyl | 2.1 | 2.3 |
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Target validation: Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., DAPK1 inhibition ).
- Meta-analysis: Cross-reference data with structural analogs in the Cambridge Structural Database (CSD) to identify confounding factors (e.g., solvent effects in crystallography ).
Q. How can computational methods predict binding modes and optimize pharmacokinetics?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyrimidin-4-one core ).
- ADMET profiling: Predict logP, solubility, and CYP450 inhibition using QikProp or SwissADME .
- MD simulations: Simulate binding stability (50 ns trajectories) to identify residues critical for sustained target engagement .
Methodological Challenges and Solutions
Q. How to address low yields in the final acylation step?
- Catalyst optimization: Switch from triethylamine to DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the thiol group .
- Solvent effects: Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .
- Purification: Employ flash chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate the product from byproducts .
Q. What experimental designs are optimal for reaction condition screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
